molecular formula C9H9N3O2 B13089776 3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid

3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid

Cat. No.: B13089776
M. Wt: 191.19 g/mol
InChI Key: IHKWCDQCYSPIDX-UHFFFAOYSA-N
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Description

3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid is a heterocyclic compound with a pyrazine ring substituted with a carboxylic acid group and a methyl(prop-2-yn-1-yl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid typically involves the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxylic acid group: This is usually done via carboxylation reactions, where a carboxyl group is introduced into the pyrazine ring.

    Substitution with the methyl(prop-2-yn-1-yl)amino group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrazine ring with the methyl(prop-2-yn-1-yl)amino group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential, including its ability to interact with biological targets.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine-2-carboxylic acid: Lacks the methyl(prop-2-yn-1-yl)amino group.

    3-Aminopyrazine-2-carboxylic acid: Contains an amino group instead of the methyl(prop-2-yn-1-yl)amino group.

    3-[Methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid: Contains a pyridine ring instead of a pyrazine ring.

Uniqueness

The presence of the methyl(prop-2-yn-1-yl)amino group in 3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid provides unique chemical properties and potential biological activities that distinguish it from similar compounds. This unique structure may confer specific reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

3-[methyl(prop-2-ynyl)amino]pyrazine-2-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-3-6-12(2)8-7(9(13)14)10-4-5-11-8/h1,4-5H,6H2,2H3,(H,13,14)

InChI Key

IHKWCDQCYSPIDX-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1=NC=CN=C1C(=O)O

Origin of Product

United States

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